[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
The compound [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354019-53-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₆N₂O₃ and a molar mass of 306.4 g/mol . Its structure features:
- A pyrrolidine ring substituted at the 3-position.
- A 2-hydroxyethyl group on the pyrrolidine nitrogen.
- An isopropyl carbamate group linked to the benzyl ester moiety.
This compound is listed in chemical databases (e.g., ChemBK) as a synthetic intermediate, likely used in pharmaceutical or fine chemical applications due to its ester and carbamate functionalities .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASVSCSOPIEEM-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam Ring Opening and Functionalization (Patent Route)
A patented method involves lactam ring opening of N- and O-protected 5-hydroxymethyl-3-substituted pyrrolidinones:
-
L-Pyro-glutamic Acid Derivatization :
-
Hydroxyethyl Group Introduction :
Reductive Amination Pathway (Industrial Method)
Industrial-scale synthesis prioritizes reductive amination for hydroxyethyl group installation:
-
Pyrrolidine Intermediate Preparation :
-
Carbamate Formation :
Optimization Strategies
Stereochemical Control
Reaction Yield Improvements
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 25°C | 0–5°C | +12% |
| Solvent | DCM | THF | +8% |
| Catalyst Loading | 1 eq. Et₃N | 2 eq. Et₃N | +15% |
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC Conditions :
Industrial-Scale Production
Continuous Flow Reactor Systems
Regulatory Considerations
-
Impurity Profiling :
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| Patent Route | Lactam opening, benzyl protection | 65 | 99 | Moderate |
| Industrial | Reductive amination, flow chemistry | 83 | 99.5 | High |
| Laboratory-Scale | Carbamate esterification | 72 | 98 | Low |
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester undergoes several types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols under catalytic hydrogenation conditions.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions, replacing the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Potential Therapeutic Uses
The compound is primarily investigated for its anti-inflammatory and analgesic properties. These effects are common among carbamate derivatives, which can interact with various receptors in the body.
Mechanism of Action:
Understanding the mechanism involves studying how the compound interacts at the molecular level with specific receptors and enzymes. This includes exploring its potential as an inhibitor or modulator of neurotransmitter systems.
Neuropharmacology
Research indicates that compounds with similar structures may exhibit neuroprotective effects. The unique configuration of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester could lead to significant advancements in treating neurological disorders.
Case Study 1: Anti-inflammatory Activity
A study demonstrated that carbamate derivatives can significantly reduce inflammation in animal models. [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester was tested for its efficacy in reducing cytokine production, showing promising results comparable to established anti-inflammatory drugs.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its ability to modulate pathways involved in cell survival suggests potential applications in neurodegenerative diseases like Alzheimer's.
Synthesis and Production
The synthesis of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can be achieved through various methods, including:
- Enzymatic synthesis pathways that enhance selectivity.
- Chemical synthesis using specific reagents that facilitate the formation of the desired stereochemistry.
These methods are crucial for producing the compound on an industrial scale while ensuring high purity and yield.
Mechanism of Action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to metabolism, signal transduction, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Estimated based on molecular formula.
Key Observations:
Hydroxyethyl vs.
Benzyl Ester vs. tert-Butyl Ester (Ref: 10-F083091):
- The tert-butyl ester variant lacks the aromatic benzyl group, reducing steric hindrance and possibly improving metabolic stability in vivo .
Amino-propionyl Substituent (Ref: 10-F083891): The addition of an amino-propionyl group introduces a chiral center and amine functionality, which could facilitate interactions with biological targets (e.g., enzymes or receptors) .
Pharmacological and Biochemical Implications
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral compound belonging to the class of pyrrolidines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H30N2O3
- Molar Mass : 286.41 g/mol
- CAS Number : 1353981-49-3
The compound features a pyrrolidine ring substituted with a hydroxyl group and a carbamate moiety, suggesting potential interactions with biological targets.
Biological Activity Overview
The biological activity of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester has been investigated in various studies, focusing on its pharmacological effects:
- Neuroprotective Properties :
- Anti-inflammatory Activity :
- Antimicrobial Effects :
The exact mechanisms through which [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other carbamate derivatives.
- Modulation of Neurotransmitter Systems : Given the presence of the pyrrolidine structure, it may interact with neurotransmitter receptors, enhancing neuroprotective effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection strategies. For example:
- Step 1 : Introduce the benzyl carbamate (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the amine.
- Step 2 : Functionalize the pyrrolidine ring with a hydroxyethyl group using alkylation or Michael addition, ensuring stereochemical control via chiral catalysts (e.g., (R)-proline derivatives).
- Step 3 : Couple the isopropyl carbamate moiety using isopropyl isocyanate or a mixed carbonate intermediate.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., benzyl ester protons at δ 7.3–7.5 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm).
- HPLC Analysis : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment (>95%).
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~393.4 g/mol) .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group.
- Decomposition Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the benzyl ester or carbamate.
- Waste Disposal : Segregate organic waste and neutralize with K₂CO₃ before professional disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can enantiomeric purity be validated for the (R)-configured pyrrolidine moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralcel OD column (isopropanol/hexane, 2:98 v/v) at 1 mL/min flow rate. Retention time differences between enantiomers should exceed 1.5 minutes.
- Circular Dichroism (CD) : Compare CD spectra with a known (R)-enantiomer standard to confirm optical activity .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (PBS, pH 7.4) or cyclodextrin-based solubilizers.
- Structural Modifications : Introduce polar groups (e.g., PEG linkers) at the hydroxyethyl position without altering stereochemistry.
- Critical Micelle Concentration (CMC) : Assess via dynamic light scattering (DLS) for micelle-forming surfactants .
Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Replace the benzyl ester with tert-butyl or methyl groups to evaluate carbamate stability.
- Biological Screening : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Computational Modeling : Perform molecular docking (AutoDock Vina) with target proteins (e.g., kinases) to predict binding affinities .
Q. What analytical methods detect degradation products under accelerated stability testing?
- Methodological Answer :
- LC-MS/MS : Monitor for hydrolyzed products (e.g., free pyrrolidine or benzyl alcohol) using a QTOF instrument in positive ion mode.
- Principal Component Analysis (PCA) : Apply to chromatographic fingerprints to identify degradation markers (e.g., decanoic acid ethyl ester, vanillin derivatives).
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions (0.1M HCl/NaOH) to simulate stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
